molecular formula C43H40N2O4 B15197282 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid CAS No. 6634-57-7

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid

Cat. No.: B15197282
CAS No.: 6634-57-7
M. Wt: 648.8 g/mol
InChI Key: JVHLBDIAJWTLDO-UHFFFAOYSA-N
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Description

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanoic acid backbone with two hydroxyphenyl groups, each substituted with a diphenylamino methyl group. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with diphenylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4,4-bis(chloromethyl)pentanoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the pentanoic acid can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks the diphenylamino groups, resulting in different reactivity and applications.

    4,4-Bis(3-aminomethyl-4-hydroxyphenyl)pentanoic acid: Similar structure but with primary amine groups instead of diphenylamino groups.

Uniqueness

4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid is unique due to the presence of both hydroxy and diphenylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

6634-57-7

Molecular Formula

C43H40N2O4

Molecular Weight

648.8 g/mol

IUPAC Name

4,4-bis[4-hydroxy-3-[(N-phenylanilino)methyl]phenyl]pentanoic acid

InChI

InChI=1S/C43H40N2O4/c1-43(27-26-42(48)49,34-22-24-40(46)32(28-34)30-44(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-23-25-41(47)33(29-35)31-45(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-25,28-29,46-47H,26-27,30-31H2,1H3,(H,48,49)

InChI Key

JVHLBDIAJWTLDO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)CN(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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